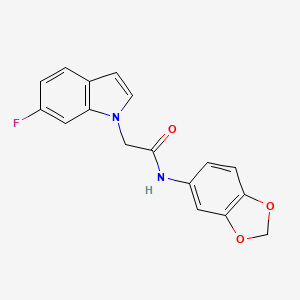

N-(1,3-benzodioxol-5-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Description

N-(1,3-benzodioxol-5-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative characterized by a benzodioxol moiety attached to the acetamide nitrogen and a fluorine substituent at the 6-position of the indole ring. The benzodioxol group is known to enhance metabolic stability and bioavailability, while the fluoro substituent on the indole may modulate electronic properties and receptor binding .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(6-fluoroindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c18-12-2-1-11-5-6-20(14(11)7-12)9-17(21)19-13-3-4-15-16(8-13)23-10-22-15/h1-8H,9-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUGOCKHALEIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide” typically involves the following steps:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Fluoroindole Group: This step involves the fluorination of indole, which can be done using reagents like Selectfluor.

Acetamide Formation: The final step involves the coupling of the benzodioxole and fluoroindole intermediates through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the acetamide group.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the indole moiety.

Reduction: Reduced forms of the acetamide group.

Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The benzodioxole and fluoroindole groups could facilitate binding through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous indole-acetamide derivatives, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Structural Variations and Substituent Effects

Key Observations :

- N-Acetamide Substituents : The benzodioxol group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro in 10l , sulfonyl in 37 ), which may reduce metabolic stability but enhance target affinity.

- Indole Modifications : The 6-fluoro substituent in the target compound is distinct from the 5-methoxy and 2-methyl groups in compounds 10j–10l , which likely alter steric and electronic interactions with biological targets like Bcl-2/Mcl-1 proteins.

Pharmacological Implications

- Anticancer Activity : Compounds 10j–10l exhibit dual Bcl-2/Mcl-1 inhibitory activity, with substituents like 4-chlorobenzoyl and 5-methoxy enhancing apoptosis induction . The target compound’s benzodioxol group may improve pharmacokinetics but requires validation.

- Sulfonamide Derivatives : Compounds like 37 and 41 incorporate sulfonamide groups, which are associated with COX-2 inhibition in indomethacin analogs. The target compound’s lack of a sulfonamide may shift its mechanism toward kinase or apoptosis pathway modulation.

Data Tables for Key Analogues

Table 2. Pharmacological Profiles (Inferred)

Biological Activity

Overview

N-(1,3-benzodioxol-5-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound featuring a benzodioxole moiety and a fluorinated indole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

The molecular formula of this compound is , with a molar mass of 344.27 g/mol. The presence of the fluorine atom is believed to enhance the compound's metabolic stability and alter its electronic properties, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H11FN2O4 |

| Molar Mass | 344.27 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Auxin Receptor Agonism : Research indicates that derivatives of benzodioxole can act as auxin receptor agonists, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa . This suggests potential applications in agricultural biotechnology.

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases .

- Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

1. Anti-Cancer Activity

A study conducted on different cancer cell lines demonstrated that this compound significantly inhibited cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across various cell lines, indicating its potential as an anti-cancer agent.

2. Root Growth Promotion

In a comparative study assessing the root growth-promoting effects of various compounds, this compound was found to enhance root elongation by approximately 25% at a concentration of 5 µM compared to controls .

In Vitro Studies

In vitro studies have shown that this compound can modulate several signaling pathways involved in cell survival and proliferation:

- Apoptosis Induction : Activation of caspase pathways leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Regulation : Reduction of ROS levels in neuronal cells exposed to oxidative stress.

In Vivo Studies

Preliminary in vivo studies using animal models have indicated promising results regarding its safety profile and efficacy in reducing tumor size without significant toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.